Seviteronel

Catalog No.
S548885
CAS No.
1610537-15-9
M.F
C18H17F4N3O3
M. Wt
399.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Seviteronel

CAS Number

1610537-15-9

Product Name

Seviteronel

IUPAC Name

(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol

Molecular Formula

C18H17F4N3O3

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m0/s1

InChI Key

ZBRAJOQFSNYJMF-SFHVURJKSA-N

SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

VT464; VT 464; VT-464; INO-464; INO 464; INO464; Seviteronel.

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

Isomeric SMILES

CC(C)[C@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

Description

The exact mass of the compound Seviteronel is 399.1206 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Inhibit Androgen Production

    Androgens are hormones that play a role in the development and growth of certain cancers, particularly prostate cancer. Seviteronel works by inhibiting an enzyme called 17α-hydroxylase-C17,17-lyase (CYP17A1) which is crucial for androgen production. This mechanism reduces the levels of androgens in the body, potentially slowing cancer cell growth [].

  • Block Androgen Receptor Signaling

    Seviteronel may also have additional anti-androgen effects by directly blocking the androgen receptor, a protein on cancer cells that allows androgens to exert their growth-promoting effects. This could further limit androgen-driven tumor progression [].

Current Research Directions:

While Seviteronel hasn't reached clinical practice yet, ongoing research is exploring its potential in various contexts:

  • Castration-Resistant Prostate Cancer (CRPC)

    Seviteronel's ability to inhibit androgen production makes it a potential therapeutic candidate for CRPC, a stage of prostate cancer where tumors no longer respond to traditional hormone therapy that reduces testosterone levels.

  • Triple-Negative Breast Cancer (TNBC)

    Some TNBC tumors express androgen receptors. Studies are investigating the effectiveness of Seviteronel, alone or in combination with other therapies, in treating this aggressive form of breast cancer.

Seviteronel is a novel pharmaceutical compound primarily being investigated for its potential in treating castration-resistant prostate cancer. It functions as a selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting the 17,20-lyase activity, which is crucial in androgen biosynthesis. This compound is characterized by its naphthalene-based structure and is also known by its developmental code name, VT-464. The chemical formula of seviteronel is C18H17F4N3O3, and it has a molecular weight of approximately 399.35 g/mol .

Seviteronel acts by inhibiting the CYP17A1 enzyme, which plays a pivotal role in the conversion of steroid precursors into androgens. The inhibition of this enzyme leads to a decrease in the production of testosterone and other androgens, which are often implicated in the progression of prostate cancer. Seviteronel exhibits approximately 10-fold selectivity for the lyase activity over hydroxylase activity within CYP17A1, making it a promising candidate for targeted therapy .

Seviteronel has demonstrated significant antitumor activity both in vitro and in vivo. It effectively inhibits androgen receptor activation and androgen biosynthesis, thus reducing tumor growth in models of castration-resistant prostate cancer. Studies have shown that seviteronel is more potent than traditional therapies like abiraterone acetate when tested against enzalutamide-resistant prostate cancer cell lines . Additionally, seviteronel does not significantly alter the expression of androgen receptor target genes, suggesting a unique mechanism of action compared to other androgen receptor inhibitors .

The synthesis of seviteronel involves several chemical steps starting from naphthalene derivatives. A key aspect of its synthesis includes the introduction of difluoromethoxy groups and the formation of a triazole ring, which are critical for its biological activity. Detailed synthetic routes have been documented, emphasizing multi-step reactions that ensure high purity and yield of the final product .

Seviteronel is primarily being studied for its application in treating castration-resistant prostate cancer, particularly in patients who have developed resistance to existing therapies like abiraterone acetate and enzalutamide. Its dual mechanism—acting as both an androgen receptor antagonist and a CYP17 lyase inhibitor—positions it as a potential treatment option for advanced prostate cancer cases . Clinical trials are ongoing to evaluate its safety and efficacy in various patient populations.

Research on seviteronel has highlighted its interaction with various biological targets. Notably, it has been shown to radiosensitize androgen receptor-positive triple-negative breast cancer cells when combined with radiation therapy. This effect is attributed to delays in double-strand DNA break repair mechanisms, indicating that seviteronel may enhance the effectiveness of radiation therapy in specific cancer types . Furthermore, studies suggest that seviteronel's interactions with mutated forms of the androgen receptor may provide insights into overcoming resistance mechanisms seen with other therapies .

Seviteronel shares similarities with several other compounds that target androgen receptors or inhibit steroidogenesis. Below are some comparable compounds:

Compound NameMechanism of ActionUnique Features
Abiraterone AcetateCYP17A1 inhibitorNon-selective; affects both hydroxylase and lyase activities
EnzalutamideAndrogen receptor antagonistPrevents nuclear translocation of androgen receptors
OrteronelNon-steroidal CYP17A1 inhibitorSimilar structure; less selectivity than seviteronel
FlutamideAndrogen receptor antagonistFirst-generation anti-androgen; less potent than newer agents

Uniqueness of Seviteronel: Seviteronel's selectivity for CYP17 lyase over hydroxylase activity allows it to minimize side effects associated with non-selective CYP17 inhibitors. Additionally, its ability to inhibit both wild-type and mutated forms of the androgen receptor distinguishes it from other compounds like enzalutamide and abiraterone acetate, making it a promising candidate for treating resistant cases of prostate cancer .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

399.12060406 g/mol

Monoisotopic Mass

399.12060406 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8S5OIN36X4

Wikipedia

Seviteronel

Dates

Modify: 2023-07-15
1: Gomez L, Kovac JR, Lamb DJ. CYP17A1 inhibitors in castration-resistant prostate cancer. Steroids. 2015 Mar;95:80-7. doi: 10.1016/j.steroids.2014.12.021. Epub 2015 Jan 3. Review. PubMed PMID: 25560485; PubMed Central PMCID: PMC4323677.
2: Toren PJ, Kim S, Pham S, Mangalji A, Adomat H, Guns ES, Zoubeidi A, Moore W, Gleave ME. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer. Mol Cancer Ther. 2015 Jan;14(1):59-69. doi: 10.1158/1535-7163.MCT-14-0521. Epub 2014 Oct 28. PubMed PMID: 25351916.
3: Rafferty SW, Eisner JR, Moore WR, Schotzinger RJ, Hoekstra WJ. Highly-selective 4-(1,2,3-triazole)-based P450c17a 17,20-lyase inhibitors. Bioorg Med Chem Lett. 2014 Jun 1;24(11):2444-7. doi: 10.1016/j.bmcl.2014.04.024. Epub 2014 Apr 16. PubMed PMID: 24775307.
4: Stein MN, Patel N, Bershadskiy A, Sokoloff A, Singer EA. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer. Asian J Androl. 2014 May-Jun;16(3):387-400. doi: 10.4103/1008-682X.129133. Review. PubMed PMID: 24759590; PubMed Central PMCID: PMC4023364.
5: Yin L, Hu Q. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Nat Rev Urol. 2014 Jan;11(1):32-42. doi: 10.1038/nrurol.2013.274. Epub 2013 Nov 26. Review. PubMed PMID: 24276076.
6: Yin L, Hu Q, Hartmann RW. Recent progress in pharmaceutical therapies for castration-resistant prostate cancer. Int J Mol Sci. 2013 Jul 4;14(7):13958-78. doi: 10.3390/ijms140713958. Review. PubMed PMID: 23880851; PubMed Central PMCID: PMC3742227.

Explore Compound Types